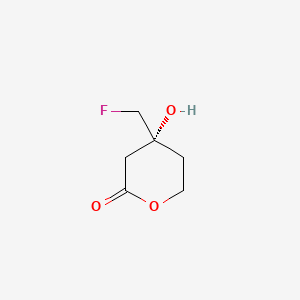![molecular formula C8H8Cl3NO2Si B14331362 Trichloro[2-(4-nitrophenyl)ethyl]silane CAS No. 105551-62-0](/img/structure/B14331362.png)
Trichloro[2-(4-nitrophenyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[2-(4-nitrophenyl)ethyl]silane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a 2-(4-nitrophenyl)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[2-(4-nitrophenyl)ethyl]silane typically involves the reaction of 2-(4-nitrophenyl)ethyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of trichlorosilane. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro[2-(4-nitrophenyl)ethyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the trichlorosilane group.
Reduction Reactions: The major product is 2-(4-aminophenyl)ethylsilane.
Oxidation Reactions: The major products are 2-(4-nitrophenyl)acetic acid or 2-(4-nitrophenyl)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
Trichloro[2-(4-nitrophenyl)ethyl]silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trichloro[2-(4-nitrophenyl)ethyl]silane involves its ability to undergo various chemical reactions, such as substitution and reduction, which allow it to interact with different molecular targets. The trichlorosilane group can react with nucleophiles, while the nitro group can participate in redox reactions. These interactions enable the compound to modify the structure and function of other molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trichloro[2-(4-chlorophenyl)ethyl]silane
- Trichloro[2-(4-methylphenyl)ethyl]silane
- Trichloro[2-(4-fluorophenyl)ethyl]silane
Comparison
Trichloro[2-(4-nitrophenyl)ethyl]silane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to similar compounds with different substituents. The nitro group allows for additional redox chemistry and can be reduced to an amino group, providing further functionalization options. In contrast, compounds with other substituents, such as chloro, methyl, or fluoro groups, may have different reactivity and applications.
Eigenschaften
CAS-Nummer |
105551-62-0 |
|---|---|
Molekularformel |
C8H8Cl3NO2Si |
Molekulargewicht |
284.6 g/mol |
IUPAC-Name |
trichloro-[2-(4-nitrophenyl)ethyl]silane |
InChI |
InChI=1S/C8H8Cl3NO2Si/c9-15(10,11)6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
YGWXWZVVNZVARU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


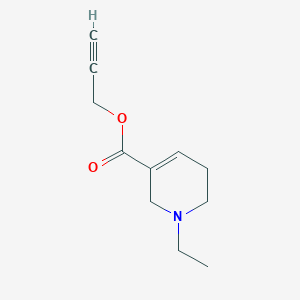
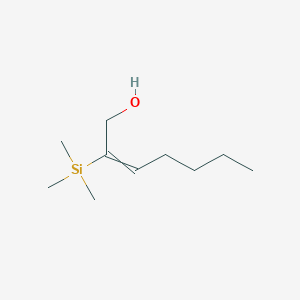
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
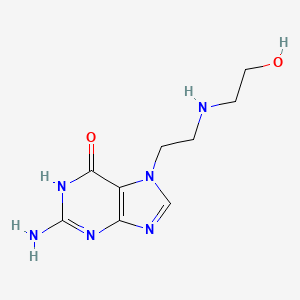
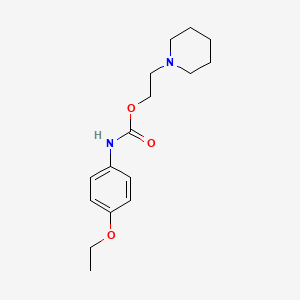
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
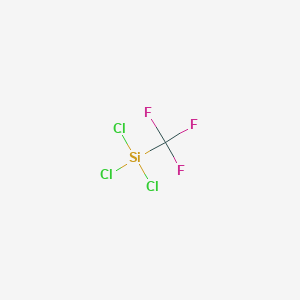
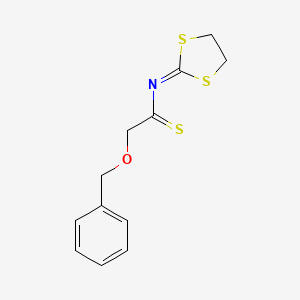
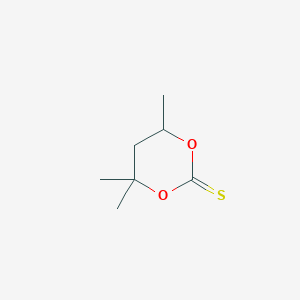
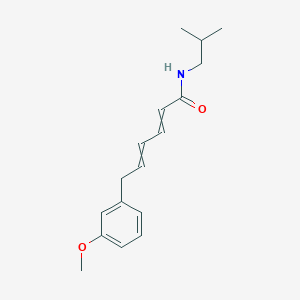
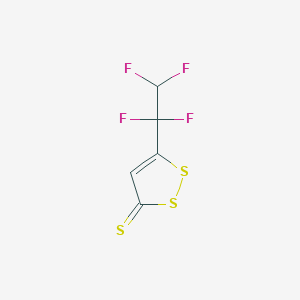
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
